molecular formula C20H21N3O3 B2497420 2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol CAS No. 314247-66-0

2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol

Cat. No. B2497420
CAS RN: 314247-66-0
M. Wt: 351.406
InChI Key: KAJZGYFJEAWMRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, Huang et al. (2020) described the synthesis of a chlorothieno[3,2-d]pyrimidin-4-yl derivative through a series of reactions starting from simpler precursors such as 3-methoxybenzoic acid (Huang et al., 2020). Similar synthetic strategies could be adapted for the target compound, highlighting the versatility of pyrimidine chemistry in accessing complex derivatives.

Molecular Structure Analysis

Pyrimidine derivatives, including those with substitutions similar to the target compound, often exhibit planarity in their pyrimidine core, contributing to their chemical behavior. The molecular structure investigations by Yépes et al. (2012) on nitrosopyrimidine derivatives reveal significant polarization of electronic structures and intramolecular hydrogen bonding, which could be relevant for understanding the electronic and structural characteristics of the subject compound (Yépes et al., 2012).

Chemical Reactions and Properties

Pyrimidine cores are reactive towards various chemical modifications, which can alter their chemical and physical properties. The transformation of pyrimidine derivatives through reactions such as alkylation, acylation, and nucleophilic substitutions indicates a broad reactivity profile that could be expected for the target molecule as well. For instance, Botta et al. (1985) explored transformations into alkyl- and aryl-amino derivatives, demonstrating the versatility of pyrimidine chemistry (Botta et al., 1985).

Physical Properties Analysis

The physical properties of organic compounds like the target molecule are influenced by their molecular structure, including solubility, melting point, and crystallinity. Although specific data for the target compound is not readily available, studies on similar compounds can provide clues. For example, the analysis of crystal structures and hydrogen bonding in related pyrimidine derivatives by Trilleras et al. (2009) can inform predictions about the physical state, stability, and solubility of the target compound (Trilleras et al., 2009).

Chemical Properties Analysis

The chemical behavior of pyrimidine derivatives is significantly influenced by their electronic structure, functional groups, and substituent patterns. Studies like those by Akkurt et al. (2003) on the structural investigation of pyrimidine derivatives underline the importance of intramolecular interactions and substituent effects on chemical reactivity and interaction with biological targets (Akkurt et al., 2003).

Scientific Research Applications

Chlorogenic Acid and Its Derivatives

Chlorogenic acid (CGA) is a phenolic compound with multiple biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory activities. It demonstrates significant therapeutic roles by modulating lipid metabolism and glucose, potentially aiding in the treatment of disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA's hepatoprotective effects and its influence on nutrient metabolism highlight its importance in scientific research (M. Naveed et al., 2018).

Bioavailability and Bioefficacy of Polyphenols

The study of polyphenols, including methoxyphenol derivatives, focuses on their bioavailability, which significantly varies among different compounds. This research is crucial for understanding how polyphenols like methoxyphenols contribute to the prevention of degenerative diseases through their metabolic and absorption kinetics (C. Manach et al., 2005).

P-Coumaric Acid and Its Conjugates

P-Coumaric acid, a phenolic acid, demonstrates various biological activities, such as antioxidant, anti-cancer, and antimicrobial effects. The conjugation of p-coumaric acid enhances its biological activities, underscoring the importance of studying these modifications for their therapeutic potential (K. Pei et al., 2016).

Methoxychlor as an Environmental Estrogen

Methoxychlor, a pesticide with proestrogenic activity, exemplifies the environmental impact of methoxyphenol derivatives. Understanding its metabolism and effects on fertility and development emphasizes the significance of researching these compounds for environmental and health safety (A. Cummings, 1997).

Atmospheric Reactivity of Methoxyphenols

Methoxyphenols from biomass burning act as potential environmental tracers and contributors to secondary organic aerosol (SOA) formation. Their atmospheric reactivity, including gas-phase and aqueous-phase reactions, is crucial for assessing environmental impacts and developing pollution mitigation strategies (Changgeng Liu et al., 2022).

Immunomodulatory and Anti-Inflammatory Role of Polyphenols

Polyphenols, including methoxyphenol derivatives, modulate immune responses and exhibit anti-inflammatory properties by interfering with cellular regulation and cytokine synthesis. Their potential in treating chronic inflammatory diseases showcases the therapeutic applications of these compounds (N. Yahfoufi et al., 2018).

properties

IUPAC Name

2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-4-ethyl-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-4-12-9-15(17(24)10-18(12)26-3)19-16(11-22-20(21)23-19)13-5-7-14(25-2)8-6-13/h5-11,24H,4H2,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJZGYFJEAWMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1OC)O)C2=NC(=NC=C2C3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol

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